molecular formula C8H4Cl2F2O3 B1409993 3,5-Dichloro-4-(difluoromethoxy)benzoic acid CAS No. 1803831-02-8

3,5-Dichloro-4-(difluoromethoxy)benzoic acid

Cat. No.: B1409993
CAS No.: 1803831-02-8
M. Wt: 257.01 g/mol
InChI Key: PBYKXFVPPMNYCQ-UHFFFAOYSA-N
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Description

3,5-Dichloro-4-(difluoromethoxy)benzoic acid is an organic compound with the molecular formula C8H4Cl2F2O3 It is a derivative of benzoic acid, characterized by the presence of two chlorine atoms and a difluoromethoxy group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dichloro-4-(difluoromethoxy)benzoic acid typically involves the following steps:

    Starting Material: The synthesis begins with a suitable benzoic acid derivative.

    Introduction of Difluoromethoxy Group: The difluoromethoxy group is introduced through a nucleophilic substitution reaction using a difluoromethylating agent like difluoromethyl ether.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Key steps include:

    Bulk Chlorination: Using large-scale chlorination reactors to introduce chlorine atoms efficiently.

    Controlled Substitution:

Chemical Reactions Analysis

Types of Reactions

3,5-Dichloro-4-(difluoromethoxy)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can remove chlorine atoms or reduce the carboxylic acid group to an alcohol.

    Substitution: The chlorine atoms and difluoromethoxy group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols, and electrophiles like alkyl halides under appropriate conditions.

Major Products

    Oxidation: Formation of quinones or carboxylic acid derivatives.

    Reduction: Formation of alcohols or dechlorinated products.

    Substitution: Formation of substituted benzoic acid derivatives with various functional groups.

Scientific Research Applications

3,5-Dichloro-4-(difluoromethoxy)benzoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biological targets.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological properties.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3,5-Dichloro-4-(difluoromethoxy)benzoic acid involves its interaction with specific molecular targets. The presence of chlorine and difluoromethoxy groups can influence the compound’s reactivity and binding affinity to various enzymes or receptors. The pathways involved may include:

    Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.

    Receptor Modulation: It may modulate receptor activity by interacting with receptor binding sites, affecting signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dichloro-4-methoxybenzoic acid: Similar structure but with a methoxy group instead of a difluoromethoxy group.

    4-(Difluoromethoxy)benzoic acid: Lacks the chlorine atoms present in 3,5-Dichloro-4-(difluoromethoxy)benzoic acid.

    3,5-Dichlorobenzoic acid: Lacks the difluoromethoxy group.

Uniqueness

This compound is unique due to the combination of chlorine and difluoromethoxy groups, which can impart distinct chemical and biological properties. This combination can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various applications.

Biological Activity

3,5-Dichloro-4-(difluoromethoxy)benzoic acid is a benzoic acid derivative notable for its unique structural features, including two chlorine atoms and a difluoromethoxy group. This compound has garnered attention in various fields of research due to its potential biological activities, particularly in medicinal chemistry and pharmacology.

  • Molecular Formula : C9_9H6_6Cl2_2F2_2O3_3
  • Molecular Weight : 257.02 g/mol
  • Structural Characteristics : The presence of halogen substituents significantly influences the compound's reactivity and interaction with biological targets.

Research suggests that this compound may interact with various biological systems through the following mechanisms:

  • Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor of specific enzymes involved in cellular processes. For instance, it has been studied for its effects on proteasome activity and cathepsins B and L, which are crucial for protein degradation pathways .
  • Modulation of Cellular Pathways : It may influence pathways associated with inflammation and cellular stress responses, potentially serving as a therapeutic agent for conditions like chronic obstructive pulmonary disease (COPD) and asthma .

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

Activity Type Description
Antimicrobial Exhibits activity against various bacterial strains; further research is needed to elucidate mechanisms.
Anti-inflammatory Potential to reduce inflammation through inhibition of inflammatory mediators .
Cytotoxicity Studies indicate low cytotoxicity in human cell lines at therapeutic concentrations .
Proteasome Activation Induces activity in proteasomal degradation pathways, which may enhance cellular homeostasis .

Case Studies and Research Findings

  • Proteasome Activity Modulation :
    • A study evaluated the effects of various benzoic acid derivatives on proteasome activity. This compound demonstrated significant activation of chymotrypsin-like activity within the proteasome at concentrations as low as 5 μM .
  • Inhibition of Cathepsins :
    • The compound was found to be a potent binder to cathepsins B and L, showing enhanced bioactivity compared to other benzoic acid derivatives. This suggests its potential role in modulating protein degradation pathways relevant to aging and disease .
  • Therapeutic Applications in Respiratory Diseases :
    • Given its anti-inflammatory properties, this compound is being investigated for its potential use in treating respiratory diseases such as COPD. Its ability to inhibit phosphodiesterase (PDE4) has been highlighted as a promising therapeutic target .

Properties

IUPAC Name

3,5-dichloro-4-(difluoromethoxy)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Cl2F2O3/c9-4-1-3(7(13)14)2-5(10)6(4)15-8(11)12/h1-2,8H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBYKXFVPPMNYCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)OC(F)F)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Cl2F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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